molecular formula C7H6F3N B1486997 2-Trifluoromethylaminobenzene-3,4,5,6-d4 CAS No. 1643543-71-8

2-Trifluoromethylaminobenzene-3,4,5,6-d4

Cat. No. B1486997
M. Wt: 165.15 g/mol
InChI Key: VBLXCTYLWZJBKA-RHQRLBAQSA-N
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Patent
US04022795

Procedure details

To a solution of sodium formate (38 parts) in water (100 parts) are added sodium hydroxide liquor (32%; 13.5 parts), benzyl triethylammonium chloride (1.0 parts), 3% palladium on charcoal (50% paste; 6.0 parts) and 5-chloro-2-aminobenzotrifluoride (19.6 parts). The mixture is stirred rapidly at the boil under reflux for 4 hours and then steam distilled. The distillate is extracted with chloroform (2 × 50 parts), the extract dried over magnesium sulphate and then the solvent removed to give 9.7 parts (60.3%) of 2-aminobenzotrifluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[Na+].[OH-].[Na+].Cl[C:8]1[CH:9]=[CH:10][C:11]([NH2:18])=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=1>O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.[Pd]>[NH2:18][C:11]1[CH:10]=[CH:9][CH:8]=[CH:13][C:12]=1[C:14]([F:15])([F:16])[F:17] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(F)(F)F)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred rapidly at the boil
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
steam distilled
EXTRACTION
Type
EXTRACTION
Details
The distillate is extracted with chloroform (2 × 50 parts)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04022795

Procedure details

To a solution of sodium formate (38 parts) in water (100 parts) are added sodium hydroxide liquor (32%; 13.5 parts), benzyl triethylammonium chloride (1.0 parts), 3% palladium on charcoal (50% paste; 6.0 parts) and 5-chloro-2-aminobenzotrifluoride (19.6 parts). The mixture is stirred rapidly at the boil under reflux for 4 hours and then steam distilled. The distillate is extracted with chloroform (2 × 50 parts), the extract dried over magnesium sulphate and then the solvent removed to give 9.7 parts (60.3%) of 2-aminobenzotrifluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[Na+].[OH-].[Na+].Cl[C:8]1[CH:9]=[CH:10][C:11]([NH2:18])=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=1>O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.[Pd]>[NH2:18][C:11]1[CH:10]=[CH:9][CH:8]=[CH:13][C:12]=1[C:14]([F:15])([F:16])[F:17] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(F)(F)F)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred rapidly at the boil
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
steam distilled
EXTRACTION
Type
EXTRACTION
Details
The distillate is extracted with chloroform (2 × 50 parts)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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